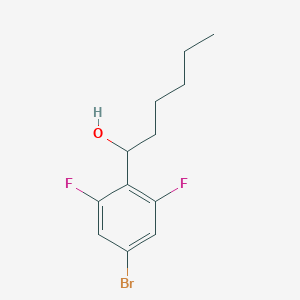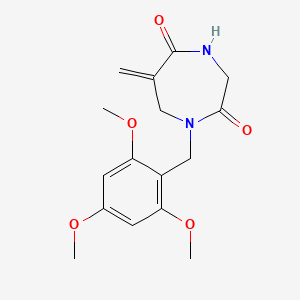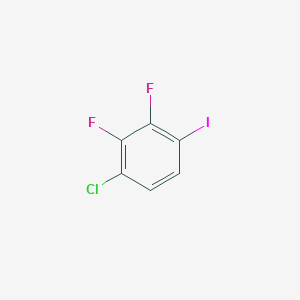
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone is a chemical compound with the molecular formula C12H7BrClNO and a molecular weight of 296.55 g/mol It is characterized by the presence of a bromophenyl group and a chloropyridinyl group attached to a methanone core
Méthodes De Préparation
The synthesis of (3-Bromophenyl)(5-chloropyridin-2-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 5-chloro-2-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of (3-Bromophenyl)(5-chloropyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone can be compared with similar compounds, such as:
(3-Bromophenyl)(4,6-dichloro-5-pyrimidinyl)methanone: This compound has a similar structure but with a dichloropyrimidinyl group instead of a chloropyridinyl group. It may exhibit different reactivity and biological activities.
(5-Bromo-2-chloropyridin-4-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H7BrClNO |
|---|---|
Poids moléculaire |
296.54 g/mol |
Nom IUPAC |
(3-bromophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H7BrClNO/c13-9-3-1-2-8(6-9)12(16)11-5-4-10(14)7-15-11/h1-7H |
Clé InChI |
MPJYFSPMHBSROY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)




![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
